REACTION_CXSMILES
|
[C:1](=[O:4])([O-:3])[O-].[Na+].[Na+].C[C:8]1[O:12][C:11](CCCOC2C(C)=CC(C3N=NN(C)N=3)=CC=2C)=[CH:10][CH:9]=1.BrBr.[CH3:33]O>[Cl-].[Na+].O>[CH3:33][O:3][CH:1]1[CH:9]=[CH:10][CH:11]([O:12][CH3:8])[O:4]1 |f:0.1.2,6.7.8|
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
5-methyl 2-[3-[2,6-dimethyl-4-(2-methyl-tetrazol-5-yl)phenoxy]-propyl]furan
|
Quantity
|
780 mg
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(O1)CCCOC1=C(C=C(C=C1C)C=1N=NN(N1)C)C
|
Name
|
|
Quantity
|
18 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
brine
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the resulting reaction mixture
|
Type
|
STIRRING
|
Details
|
to stir at -10° C. for 45 min
|
Duration
|
45 min
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (3×25 mL)
|
Type
|
WASH
|
Details
|
the organic layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield an oil which
|
Type
|
CUSTOM
|
Details
|
was purified by MPLC chromatography (ethyl acetate/hexane 3:7)
|
Name
|
|
Type
|
product
|
Smiles
|
COC1OC(C=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |